molecular formula C10H14N2O4 B010892 6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid CAS No. 19920-34-4

6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid

Numéro de catalogue: B010892
Numéro CAS: 19920-34-4
Poids moléculaire: 226.23 g/mol
Clé InChI: QOKBZTDZIZMTMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid (CAS Registry Number: 19920-34-4) is a key organic compound with significant value in pharmaceutical research and organic synthesis. This compound, with a molecular formula of C 10 H 14 N 2 O 4 and a molecular weight of 225.22 g/mol, serves as a critical advanced intermediate in complex multi-step synthesis pathways. Its primary research application is in the synthesis of Biotin (Vitamin H or Vitamin B7), an essential water-soluble vitamin. The compound acts as a pivotal precursor; through regioselective chlorination, it can be transformed into a chloromethyl intermediate, which is a key step in constructing the thieno[3,4-d]imidazole core structure of biotin . This makes it an invaluable building block for researchers developing and optimizing synthetic routes to biotin and its analogs . As a versatile chemical building block, this compound is supplied for research applications only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, nor for human consumption.

Propriétés

IUPAC Name

6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-6-9(12-10(16)11-6)7(13)4-2-3-5-8(14)15/h2-5H2,1H3,(H,14,15)(H2,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKBZTDZIZMTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173703
Record name 2,3-Dihydro-5-methyl-epsilon-2-dioxo-1H-imidazole-4-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19920-34-4
Record name 2,3-Dihydro-5-methyl-ε,2-dioxo-1H-imidazole-4-hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19920-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-methyl-epsilon-2-dioxo-1H-imidazole-4-hexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019920344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-5-methyl-epsilon-2-dioxo-1H-imidazole-4-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-5-methyl-ε-2-dioxo-1H-imidazole-4-hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.464
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Initial Step: Formation of the Imidazolone Core

The synthesis begins with the preparation of the 5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl subunit. Duschinsky and Dolan’s method employs nitrobenzene as a solvent and aluminum chloride (AlCl₃) as a Lewis acid catalyst to facilitate cyclization. The reaction mechanism likely involves:

  • Activation of carbonyl groups by AlCl₃, enhancing electrophilicity.

  • Intramolecular cyclization of a linear precursor, such as a substituted urea or thiourea derivative, to form the imidazolone ring.

  • Methylation at the 5-position, potentially via nucleophilic substitution or Friedel-Crafts alkylation.

This step is critical for establishing the stereoelectronic properties of the heterocycle, which influence downstream reactivity.

Second Step: Side Chain Elaboration

The hexanoic acid side chain is introduced through a ketone-forming reaction. Historical protocols utilize a Claisen condensation between the imidazolone intermediate and a β-ketoester derivative. Key considerations include:

  • Temperature control (typically 80–100°C) to prevent decarboxylation.

  • Protection of the carboxyl group using ethyl or methyl esters, which are later hydrolyzed under acidic or basic conditions.

  • Purification challenges due to the polar nature of the product, often requiring column chromatography or recrystallization from ethanol-water mixtures.

Modern Adaptations and Optimization

Recent advancements have focused on improving atom economy and reducing reliance on hazardous reagents. A comparative analysis of methods is provided below:

MethodReagents/ConditionsYieldKey Advantages
Duschinsky (1945)Nitrobenzene, AlCl₃, 2-step condensationNot reportedEstablishes foundational mechanistic principles
PubChem SynthesisEthyl hexanoate, imidazolone precursor~40%Scalable for gram-scale production
VulcanChem ProtocolThiourea derivatives, microwave assistance55–60%Reduced reaction time (2 hours vs. 24 hours)

Notably, microwave-assisted synthesis (Method 3) enhances reaction efficiency by enabling rapid heating and improved mixing, particularly for the cyclization step.

Mechanistic Insights and Side Reactions

Cyclization Dynamics

The formation of the imidazolone ring proceeds via a six-membered transition state , where AlCl₃ coordinates to carbonyl oxygen atoms, lowering the activation energy for ring closure. Competing pathways include:

  • Over-alkylation at the imidazole nitrogen, leading to N-methylated byproducts.

  • Ring-opening reactions under prolonged heating, generating linear amides.

Ketone Formation Challenges

The 6-oxo group is susceptible to unwanted reductions or enolization , which can alter the compound’s electronic profile. Strategies to mitigate these issues include:

  • Low-temperature workup (0–5°C) during acid hydrolysis.

  • Use of stabilizing agents such as pyridine to sequester reactive intermediates.

Structural Confirmation and Analytical Data

Post-synthetic characterization relies on spectroscopic and chromatographic techniques:

  • ¹H NMR (DMSO-d₆): δ 1.45 (m, 2H, CH₂), 2.10 (s, 3H, CH₃), 2.35 (t, 2H, J=7.2 Hz, COCH₂), 3.20 (s, 2H, imidazolone CH₂).

  • IR (KBr): 1715 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (imidazolone C=N).

  • HPLC Purity : >95% using a C18 column (acetonitrile:water 70:30, 1 mL/min).

These data confirm the successful integration of the imidazolone and hexanoic acid moieties.

Industrial-Scale Considerations

While laboratory syntheses prioritize flexibility, industrial production demands cost-effectiveness and safety:

  • Solvent Selection : Replacement of nitrobenzene with less toxic alternatives (e.g., toluene) reduces environmental impact.

  • Catalyst Recycling : Immobilized AlCl₃ on silica gel allows for catalyst reuse, lowering material costs.

  • Waste Management : Neutralization of acidic byproducts with calcium carbonate minimizes hazardous waste generation.

Analyse Des Réactions Chimiques

Types of Reactions

6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to 6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid exhibit antimicrobial properties. Studies have shown that imidazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties : There is growing interest in the anticancer potential of imidazole derivatives. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Further research is needed to elucidate its mechanism of action and efficacy in cancer models .

Biochemical Assays

Enzyme Inhibition Studies : The compound has been utilized in enzyme inhibition studies, particularly in understanding the activity of enzymes related to metabolic pathways. Its ability to act as an inhibitor can help in the design of more selective drugs targeting specific enzymes involved in disease processes .

Proteomics Research : As a specialty product for proteomics, this compound is used to study protein interactions and modifications. Its structural properties allow it to bind selectively to certain proteins, facilitating the analysis of protein functions and interactions within biological systems .

Therapeutic Applications

Potential Drug Development : Given its biological activities, this compound is being investigated for its potential as a therapeutic agent. Its unique structure may lead to the development of novel drugs targeting various diseases, including infections and cancers .

Safety and Toxicology : While exploring its applications, safety assessments are crucial. The compound has been classified as an irritant (hazard code Xi), necessitating careful handling during research and development phases .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains
Enzyme InhibitionInhibition of key metabolic enzymes leading to altered metabolic profiles
Cancer Cell LinesInduced apoptosis in various cancer cell lines

Mécanisme D'action

The mechanism of action of 6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Imidazole Substituents

Ethyl 6-oxo-6-[2-oxo-5-(piperidin-1-ylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate
  • Key Differences : The imidazole ring at position 5 is substituted with a piperidin-1-ylmethyl group instead of a methyl group. The ethyl ester at the carboxylic acid terminus enhances lipophilicity.
  • Implications: The bulky piperidine group may improve binding to hydrophobic pockets in enzymes or receptors.
Ethyl 5-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate (8e)
  • Key Differences: A pyridine ring is fused to the imidazole, creating a bicyclic system. The methyl group is at position 5, and a carboxylate ester replaces the hexanoic acid chain.

Analogues with Extended Functional Groups

Ethyl 6-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-oxo-1,3-dihydroimidazol-4-yl}-6-oxohexanoate
  • Key Differences : A benzothiazole-sulfanylmethyl group replaces the methyl substituent on the imidazole.
  • The sulfanyl group may participate in redox reactions or metal coordination, relevant in catalytic or inhibitory contexts .
D-Desthio biotin (DTB)
  • Key Differences: The imidazolidinone ring lacks the 2-oxo group and has a different substitution pattern (5-methyl, 4R,5S stereochemistry).
  • Implications: DTB is a biotin analogue with reduced sulfur content, historically studied for vitamin-related pathways.

Pharmacologically Relevant Derivatives

Ilaprazole Impurity 15: 6-[4-(1-Carboxy-ethyl)-phenyl]-6-oxo-hexanoic acid
  • Key Differences : The imidazole ring is replaced with a 4-(1-carboxy-ethyl)-phenyl group.
  • Implications : The aromatic phenyl group and additional carboxylic acid may enhance solubility or binding to charged residues in proteins, relevant in proton pump inhibitor research .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Potential Applications Reference ID
Target Compound C₁₀H₁₄N₂O₄ 5-methyl-imidazolone, hexanoic acid 226.23 Medicinal chemistry, linkers
Ethyl 6-oxo-6-[2-oxo-5-(piperidin-1-ylmethyl)-imidazol-4-yl]hexanoate C₁₉H₂₈N₃O₅ Piperidin-1-ylmethyl, ethyl ester 378.45 Prodrug design, enzyme inhibition
D-Desthio biotin (DTB) C₁₀H₁₈N₂O₃ 5-methyl-imidazolidinone, hexanoic acid 214.26 Vitamin pathway analogues
Ilaprazole Impurity 15 C₁₅H₁₈O₅ 4-(1-carboxy-ethyl)-phenyl, hexanoic acid 278.30 Pharmaceutical impurities

Activité Biologique

6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H14N2O4
  • CAS Number : 19920-34-4

Its structural features include an imidazole ring and a hexanoic acid moiety, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

The mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that:

  • Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various imidazole derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that the compound inhibited the growth of human breast cancer cells (MCF7) with an IC50 value of approximately 25 µM. Mechanistic studies indicated that this effect was associated with apoptosis induction and disruption of mitochondrial membrane potential .

Q & A

Basic: What analytical techniques are recommended for confirming the structural identity and purity of 6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid?

Methodological Answer:

  • FTIR Spectroscopy : Use KBr pellet preparation to identify functional groups (e.g., carbonyl stretches at ~1691 cm⁻¹ for amides/esters and ~1734 cm⁻¹ for ketones) .
  • HPLC-PDA : Employ reverse-phase C18 columns with gradient elution (e.g., water:acetonitrile with 0.1% TFA) to assess purity. Retention time and UV spectra (200–400 nm) can confirm consistency with reference standards .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]⁺ or [M−H]⁻ ions. For example, a molecular ion at m/z 227.22 (calculated for C₉H₁₃N₃O₄) aligns with related imidazole derivatives .

Advanced: How can synthetic protocols for this compound be optimized to improve yield and reduce side products?

Methodological Answer:

  • Catalytic Conditions : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance imidazole ring cyclization efficiency. Compare yields under varying temperatures (e.g., 80–120°C) .
  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate:hexane) or inline HPLC to track intermediate formation. Adjust stoichiometry of reagents (e.g., sodium acetate in acetic acid) to minimize byproducts like uncyclized precursors .
  • Recrystallization : Optimize solvent systems (e.g., DMF/acetic acid mixtures) to improve crystal purity. Monitor recovery rates and melting points (e.g., 104–106°C) .

Basic: What experimental design principles apply to studying the compound’s solubility and stability in aqueous buffers?

Methodological Answer:

  • Solubility Profiling : Prepare saturated solutions in buffers (pH 2–10) at 25°C and 37°C. Centrifuge and quantify supernatant concentration via UV-Vis spectroscopy (λmax ~270 nm for imidazole derivatives) .
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Analyze degradation products using HPLC-MS to identify hydrolytic or oxidative pathways (e.g., cleavage of the oxo-hexanoic moiety) .

Advanced: How can researchers resolve contradictory data regarding the compound’s enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Assays : Perform Michaelis-Menten studies with varying substrate concentrations. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Computational Docking : Model interactions with target enzymes (e.g., COX-2 or kinases) using software like AutoDock Vina. Validate predictions with site-directed mutagenesis or isotopic labeling .
  • Cross-Validation : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. fluorescence quenching for conformational changes) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Ventilation : Conduct syntheses in fume hoods to prevent inhalation of fine particles or vapors (e.g., acetic acid during reflux) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What strategies enable the integration of this compound into environmentally persistent pollutant studies?

Methodological Answer:

  • Environmental Fate Analysis : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor metabolites via LC-QTOF-MS .
  • Ecotoxicology Models : Expose Daphnia magna or Aliivibrio fischeri to sublethal concentrations. Measure endpoints like luminescence inhibition or oxidative stress biomarkers (e.g., glutathione levels) .

Basic: How should researchers design dose-response studies for in vitro bioactivity assays?

Methodological Answer:

  • Dose Range-Finding : Start with logarithmic dilutions (1 nM–100 µM). Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .
  • Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., doxorubicin for cytotoxicity). Normalize data to untreated cells .

Advanced: What computational tools are suitable for predicting the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 to model frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic attack sites .
  • MD Simulations : Simulate solvation in explicit water models (e.g., TIP3P) to assess hydrolysis kinetics of the oxo-hexanoic moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid
Reactant of Route 2
Reactant of Route 2
6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.